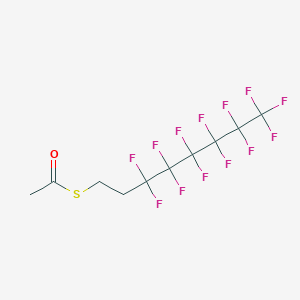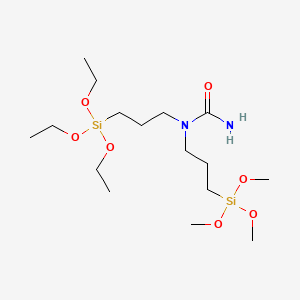
1,1-Dideuteriobut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dideuteriobut-3-en-1-ol is a deuterated analog of but-3-en-1-ol, where two hydrogen atoms at the first carbon position are replaced by deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dideuteriobut-3-en-1-ol can be synthesized through several methods. One common approach involves the deuteration of but-3-en-1-ol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being introduced at room temperature and atmospheric pressure.
Another method involves the use of deuterated reagents in the synthesis of but-3-en-1-ol. For example, starting from deuterated acetylene (C2D2), one can perform a series of reactions including hydroboration-oxidation to obtain this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the high cost of deuterium and the specialized equipment required for handling deuterium gas. advancements in deuterium exchange technology and the increasing demand for deuterated compounds in research may lead to more efficient industrial production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dideuteriobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form 1,1-dideuteriobutan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or acetic anhydride (Ac2O) for esterification are commonly used.
Major Products
Oxidation: 1,1-Dideuteriobut-3-en-1-al (aldehyde) or 1,1-dideuteriobutanoic acid (carboxylic acid).
Reduction: 1,1-Dideuteriobutan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dideuteriobut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated materials and as a standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of 1,1-dideuteriobut-3-en-1-ol involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H. This can lead to slower reaction rates and altered metabolic pathways, providing valuable information in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-3-en-1-ol: The non-deuterated analog, which has similar chemical properties but different isotopic composition.
1,1-Dideuteriobutan-1-ol: A fully saturated analog with deuterium atoms at the first carbon position.
1,1,1-Trideuteriobut-3-en-1-ol: A compound with three deuterium atoms, providing further insights into isotopic effects.
Uniqueness
1,1-Dideuteriobut-3-en-1-ol is unique due to its specific isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C4H8O |
|---|---|
Molekulargewicht |
74.12 g/mol |
IUPAC-Name |
1,1-dideuteriobut-3-en-1-ol |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2/i4D2 |
InChI-Schlüssel |
ZSPTYLOMNJNZNG-APZFVMQVSA-N |
Isomerische SMILES |
[2H]C([2H])(CC=C)O |
Kanonische SMILES |
C=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)
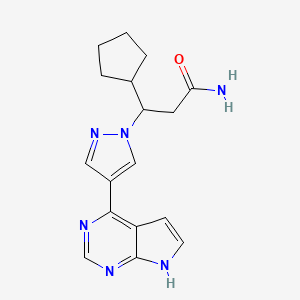
![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
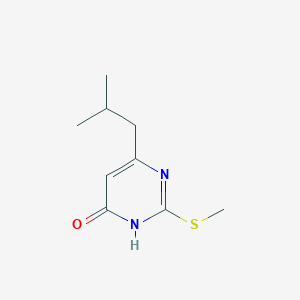
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
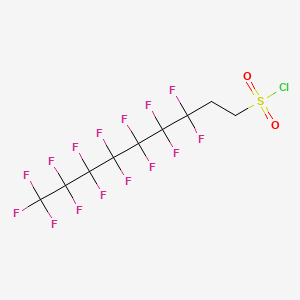
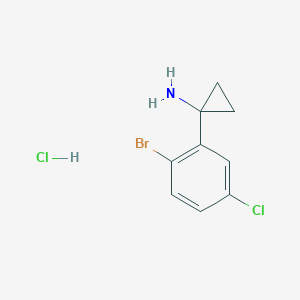
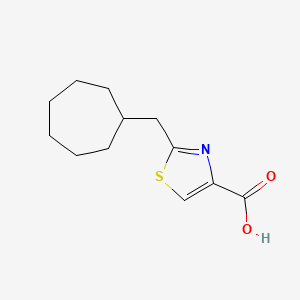
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
